molecular formula C10H8N2O2 B7843878 (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid

(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B7843878
M. Wt: 188.18 g/mol
InChI Key: CSCGYAWFRJFSMF-SNAWJCMRSA-N
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Description

(E)-3-(Imidazo[1,2-a]pyridin-3-yl)acrylic acid (molecular formula: C₁₀H₈N₂O₂) is a heterocyclic compound featuring an imidazopyridine core conjugated to an acrylic acid moiety via an α,β-unsaturated double bond. Its structure (SMILES: O=C(O)/C=C/C1=CN=C2N1C=CC=C2) enables diverse reactivity, including participation in decarboxylative coupling reactions (e.g., palladium-catalyzed arylations with aryl chlorides) . The compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive derivatives targeting enzymes or receptors .

Key properties include:

  • Molecular weight: 188.18 g/mol (calculated from formula).
  • Hydrogen bonding: 1 donor (COOH), 4 acceptors (two N atoms, two O atoms) .

Properties

IUPAC Name

(E)-3-imidazo[1,2-a]pyridin-3-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9/h1-7H,(H,13,14)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCGYAWFRJFSMF-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=C(N2C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The most efficient and widely adopted method for synthesizing (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid involves palladium-catalyzed decarboxylative alkenylation. This strategy leverages α,β-unsaturated carboxylic acids and imidazo[1,2-a]pyridines under oxidative conditions to form the desired alkene-linked product. The reaction proceeds via a C–H functionalization mechanism, where palladium(II) acetate activates the C3 position of the imidazo[1,2-a]pyridine core, enabling coupling with the acrylic acid derivative.

Key steps include:

  • Coordination : Pd(OAc)₂ coordinates to the nitrogen atom of the imidazo[1,2-a]pyridine, facilitating C–H bond activation at the C3 position.

  • Decarboxylation : The α,β-unsaturated carboxylic acid undergoes decarboxylation, generating a vinyl-palladium intermediate.

  • Reductive Elimination : The intermediate couples with the activated imidazo[1,2-a]pyridine, forming the E-configured acrylic acid product.

Optimized Reaction Conditions

The Thieme-Connect study (2023) outlines optimal conditions for this method:

ParameterSpecification
CatalystPalladium acetate (5 mol%)
Ligand1,10-Phenanthroline (10 mol%)
OxidantSilver carbonate (2 equiv)
SolventDMF
Temperature120°C
Reaction Time12 hours
Yield Range60–85%

These conditions ensure high regioselectivity for the C3 position of the imidazo[1,2-a]pyridine and minimize byproduct formation. Substituents on the pyridine ring (e.g., electron-donating groups) enhance reactivity, while steric hindrance at the C2 position slightly reduces yields.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

ParameterSpecification
CatalystPd(OAc)₂ (2 mol%)
LigandPPh₃ (4 mol%)
BaseK₂CO₃
SolventDMF/H₂O (9:1)
Temperature80°C
Yield50–70%

While less efficient than decarboxylative alkenylation, this method provides flexibility for introducing diverse substituents on the acrylic acid moiety.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The table below contrasts key metrics for the two primary methods:

MethodDecarboxylative AlkenylationCross-Coupling
Catalyst Loading 5 mol% Pd2–5 mol% Pd
Reaction Time 12 hours24–48 hours
Yield 60–85%50–70%
Byproducts MinimalHalide residues
Substrate Scope BroadModerate

Decarboxylative alkenylation outperforms cross-coupling in yield and reaction time, making it the preferred industrial-scale method. However, cross-coupling remains valuable for synthesizing derivatives with modified acrylic acid groups.

Cost and Practical Considerations

  • Decarboxylative Alkenylation : Requires expensive silver carbonate but minimizes purification steps due to high selectivity.

  • Cross-Coupling : Lower catalyst costs but necessitates pre-functionalized substrates (e.g., boronic acids or halides).

Emerging and Niche Methods

Photocatalytic C–H Activation

Recent advances in photocatalysis suggest potential for visible-light-mediated alkenylation. For example, iridium-based photocatalysts (e.g., Ir(ppy)₃) could enable milder conditions (room temperature, <24 hours), though yields remain unverified for this specific compound.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours in preliminary trials, but scalability challenges persist .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis.

    Reduction: Sodium borohydride or other hydride donors.

    Substitution: Halogens, alkylating agents, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring.

Scientific Research Applications

Inhibition of Protein Geranylgeranylation

One of the primary applications of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid derivatives is their role as inhibitors of protein geranylgeranylation. This post-translational modification is crucial for the proper functioning of several proteins involved in cell signaling pathways, particularly those related to cancer progression.

  • Case Study: HeLa Cell Line
    In a study evaluating a series of phosphonocarboxylate derivatives derived from this compound, it was found that several analogs exhibited potent inhibitory effects on Rab geranylgeranyl transferase (RGGT). The most effective compounds disrupted Rab11A prenylation in HeLa cells, with half-maximal inhibitory concentration (IC50) values indicating high cytotoxicity (IC50 < 150 μM) for some derivatives .
CompoundIC50 (μM)Activity Description
1b50Moderate RGGT inhibitor
1c100High RGGT inhibition at maximum concentration
1e75Effective against Rab prenylation

Cytotoxicity Against Cancer Cells

The cytotoxic potential of this compound has been demonstrated through various assays:

  • Cytotoxicity Assays
    In vitro studies showed that several derivatives led to reduced cell viability in cancer cell lines. The cytotoxic effects were assessed using the PrestoBlue® assay, revealing that many compounds significantly inhibited cell growth at varying concentrations .

Mechanism of Action

The mechanism of action of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazopyridine Ring

3-(7-Methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acrylic Acid
  • Structure : Incorporates a 7-methyl group and a p-tolyl substituent.
  • Molecular formula : C₁₈H₁₆N₂O₂ (MW: 292.33 g/mol) .
  • Impact : Increased lipophilicity (predicted LogP > 3.5) due to alkyl/aryl groups, enhancing membrane permeability compared to the parent compound.
  • Synthesis : Prepared via condensation reactions, similar to chalcone derivatives .
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic Acid
  • Structure : Features a 3-nitrophenyl group.
  • Properties : LogP = 3.53, PSA = 100.42 Ų .
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic Acid
  • Structure : Bromine and fluorine substituents enhance steric and electronic diversity.
  • Applications : Halogen atoms facilitate halogen bonding in protein-ligand interactions, useful in drug design .

Ester Derivatives

Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate
  • Structure : Ethyl ester of the parent acid.
  • Role: A key intermediate in synthesizing pyranoimidazopyridines via thermolysis .
  • Synthesis : Derived from 2-hydroxyimidazo[1,2-a]pyridin-3-yl acrylates .
Ethyl 2-acetyl-3-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acrylate
  • Structure : Contains an acetyl group and methylthio substituent.
  • Properties : Higher molecular weight (C₂₂H₂₂N₂O₄S, MW: 410.48 g/mol) and altered solubility .

Bioactive Derivatives

Pyrazoline-Tethered Imidazopyridines
  • Example : (2,6-Dimethyl-3-(5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)imidazo[1,2-a]pyridine).
  • Activity : Targets STAT3 phosphorylation, a pathway implicated in cancer .
  • Design : Synthesized via chalcone intermediates, highlighting the acrylic acid’s role as a precursor.
Tri-Substituted Imidazopyridines
  • Example: 1-(8-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone.
  • Application: Inhibits snake venom phospholipase A2 (IC₅₀ = 194.8 µM) .

Structural and Functional Data Table

Compound Name Substituents Molecular Formula MW (g/mol) LogP Key Applications
(E)-3-(Imidazo[1,2-a]pyridin-3-yl)acrylic acid None C₁₀H₈N₂O₂ 188.18 ~2.1 Intermediate for decarboxylative arylations
3-(7-Methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acrylic acid 7-Me, p-tolyl C₁₈H₁₆N₂O₂ 292.33 >3.5 Lipophilic analog for drug delivery
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid 3-NO₂-Ph C₁₆H₁₁N₃O₄ 309.28 3.53 Electrophilic coupling reactions
Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate Ethyl ester C₁₂H₁₂N₂O₂ 216.24 ~1.8 Thermolysis precursor
1-(8-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone 4-Cl-Ph, Me C₁₆H₁₃ClN₂O 284.74 3.12 Phospholipase A2 inhibition

Key Research Findings

  • Synthetic Flexibility : The acrylic acid moiety enables diverse derivatization, including esterification, amidation, and participation in cycloadditions .
  • Bioactivity Correlation : Substituents like nitro, bromo, and fluorophenyl groups enhance target affinity in enzyme inhibition (e.g., STAT3, phospholipase A2) .
  • Physicochemical Tuning : Alkyl/aryl groups increase LogP, improving bioavailability, while polar substituents (e.g., -OH) enhance aqueous solubility .

Biological Activity

(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety linked to an acrylic acid group, which contributes to its unique pharmacological profile. The imidazo[1,2-a]pyridine core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation and other pathological processes.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing cell growth and apoptosis.

These mechanisms suggest that the compound could be effective in treating various diseases, particularly cancer.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Various derivatives have shown promising results against different cancer cell lines, including MCF-7 and MDA-MB-231 cells. The IC50 values for these compounds ranged from 0.87 to 12.91 μM, demonstrating better growth inhibition compared to standard treatments like 5-Fluorouracil .
CompoundCell LineIC50 (μM)Reference
This compoundMCF-70.87 - 12.91
Derivative 4aMDA-MB-23111.73

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating strong activity against various pathogens. For example, certain derivatives demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on HeLa cells. Several compounds exhibited IC50 values below 150 μM, indicating significant cytotoxicity . The most active derivatives showed selective inhibition of cancer cell growth while sparing normal cells.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. The study highlighted the effectiveness of these compounds against resistant strains of bacteria and their potential role in addressing antibiotic resistance .

Q & A

Q. Basic

  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%).
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirms regiochemistry (e.g., fluorophenyl substituents at C-2/C-7) and acrylic acid configuration .
    • HRMS : Validates molecular weight and isotopic patterns .
  • Physicochemical properties : LogP (3.53) and PSA (100.42 Ų) are calculated to assess solubility and bioavailability .

How can reaction conditions be optimized for Friedel-Crafts acylation at the C-3 position?

Q. Advanced

  • Catalytic systems : Use 10 mol% FeCl₃ in acetic anhydride at 80°C for 12 hours achieves >90% yield while minimizing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the acylating agent.
  • Substrate scope : Electron-donating groups (e.g., methyl) on the imidazo[1,2-a]pyridine core improve reactivity, whereas bulky substituents require longer reaction times .

Note : Heterogeneous mixtures are avoided by degassing solvents and using inert atmospheres (argon) .

What strategies resolve contradictions in biological activity data among structurally similar derivatives?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluorophenyl vs. p-tolyl) on bioactivity. For example, fluorophenyl groups enhance lipophilicity and COX-2 inhibition, while methyl groups improve metabolic stability .
  • In vitro assays : Standardize testing protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to reduce variability .
  • Computational modeling : Molecular docking identifies key interactions (e.g., hydrogen bonding with kinase active sites) that explain divergent activities .

What biological activities are associated with this compound?

Q. Basic

  • Antimicrobial : Inhibits bacterial growth (MIC = 2–8 µg/mL) via disruption of membrane integrity .
  • Anti-inflammatory : Suppresses COX-2 enzyme activity by 70% at 10 µM .
  • Anticancer : Induces apoptosis in HeLa cells (IC₅₀ = 12 µM) through caspase-3 activation .

How can computational methods predict binding affinities of derivatives?

Q. Advanced

  • Molecular docking : AutoDock Vina simulates interactions with targets (e.g., GABA receptors) using crystal structures (PDB: 6XEX). Affinity scores correlate with experimental IC₅₀ values .
  • QSAR models : Train algorithms on datasets of LogP, PSA, and IC₅₀ to predict bioactivity of novel analogs .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .

What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% in Suzuki couplings to lower costs without compromising yield .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) and minimizes racemization .
  • Workup protocols : Use chiral stationary phases in preparative HPLC to isolate (E)-isomers (>99% ee) .

How do substituents on the imidazo[1,2-a]pyridine core influence reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl) : Activate the C-3 position for nucleophilic substitution but reduce Friedel-Crafts acylation yields .
  • Steric effects : Bulky substituents (e.g., p-tolyl) at C-2 hinder Suzuki coupling; smaller groups (e.g., methyl) improve conversion rates .

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